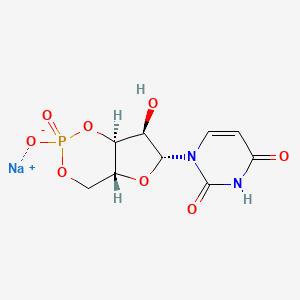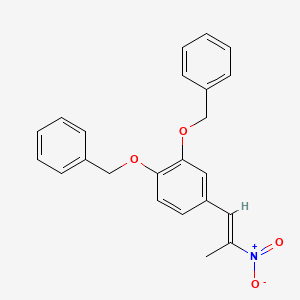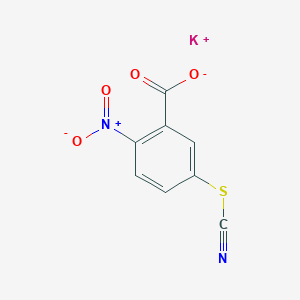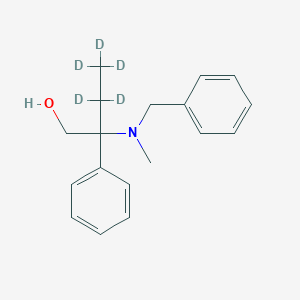
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 typically involves complex organic reactions. For example, the synthesis of similar compounds like (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one was achieved through condensation reactions and characterized using NMR, IR, mass spectrometry, and X-ray diffraction (Patil et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 can be determined using techniques such as X-ray crystallography. For instance, the structure of 1-amino-2-phenylcyclopentane-1-carboxylic acid was investigated using DFT calculations and X-ray crystallography (Casanovas et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds are diverse, often involving intramolecular hydrogen bonding and cyclization reactions. For example, Diethyl (R)-2-(N-benzylidene)aminobutyl phosphite undergoes stereospecific cyclization to form complex products (Dimukhametov et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as melting and boiling points, are typically characterized through methods like TGA/DSC, as seen in the synthesis of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one (Patil et al., 2012).
Chemical Properties Analysis
The chemical properties can be examined using various spectroscopic techniques. For instance, the structures of azo-benzoic acids were confirmed using NMR and IR spectroscopy (Baul et al., 2009). Additionally, compounds like 2-Phenylbutanoic acid and its derivatives were analyzed using DFT calculations and FT-IR, FT-Raman, and UV–Visible spectroscopy (Raajaraman et al., 2019).
Scientific Research Applications
Chemical Synthesis and Application
- Methyl-2-formyl benzoate and Related Compounds : Methyl-2-formyl benzoate serves as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It is a versatile substrate used as raw material in the preparation of medical products, highlighting the importance of chemical precursors in pharmaceutical applications (Farooq & Ngaini, 2019).
Advanced Oxidation Processes
- Degradation and Analysis of Pharmaceuticals : Studies on the degradation processes of pharmaceuticals, such as nitisinone, through advanced oxidation processes (AOPs) are crucial for understanding the stability, by-products, and environmental impact of these compounds. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) techniques are employed to identify degradation products and assess the stability under various conditions, providing insights into the compound's behavior and potential risks or benefits in medical applications (Barchańska et al., 2019).
Chemosensors and Fluorescent Compounds
- Development of Chemosensors : The creation of chemosensors based on specific chemical structures, such as 4-methyl-2,6-diformylphenol, for the detection of various analytes including metal ions, anions, and neutral molecules, showcases the application of chemical compounds in analytical chemistry. These chemosensors' high selectivity and sensitivity for specific analytes underscore the role of specialized chemical compounds in environmental monitoring, diagnostics, and research (Roy, 2021).
properties
IUPAC Name |
2-[benzyl(methyl)amino]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCKSRCCDDRZCQ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
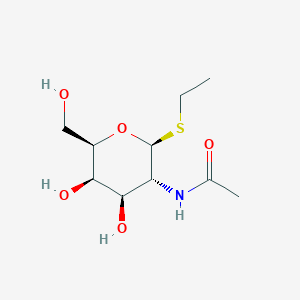

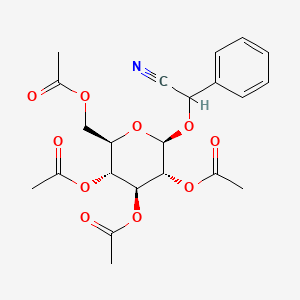
![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)

